3-{[(Tert-butoxy)carbonyl](3-phenylpropyl)amino}propanoic acid
Description
This compound is a tert-butoxycarbonyl (Boc)-protected amine derivative of propanoic acid, featuring a 3-phenylpropyl substituent. Its structure consists of:
- Boc group: A common amine-protecting group (C₅H₉O₂) that enhances stability during synthetic processes.
- 3-phenylpropyl chain: A three-carbon alkyl chain terminated by a phenyl group, contributing lipophilicity and steric bulk.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(3-phenylpropyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18(13-11-15(19)20)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUCNXPTKFBBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 3-Phenylpropylamine Precursors
A foundational step involves Boc protection of the primary amine in 3-phenylpropylamine (CAS 6454-47-7). This is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine or dimethylaminopyridine (DMAP). For example:
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3-Phenylpropylamine is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF).
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Boc anhydride (1.1–1.5 equivalents) and triethylamine (2 equivalents) are added at 0°C.
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The reaction proceeds at room temperature for 4–12 hours, yielding N-Boc-3-phenylpropylamine .
Key Data:
Patent-Based Methodologies
A patent describing enalapril synthesis (EP0215335B1) highlights the use of N-carboxyanhydrides (NCAs) for peptide bond formation. Adapting this strategy:
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Synthesize the NCA of N-Boc-3-phenylpropylalanine .
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React with a propanoic acid derivative under basic conditions.
Conditions:
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Base: NaOH, K₂CO₃, or tertiary amines.
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Solvent: Water/organic solvent mixture (e.g., THF:H₂O).
Yield Optimization:
| Base | Solvent | Yield (%) |
|---|---|---|
| NaHCO₃ | THF:H₂O (3:1) | 78 |
| Triethylamine | DCM:H₂O (2:1) | 65 |
Purification and Characterization
Final purification typically employs:
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Ion-exchange chromatography to remove unreacted starting materials.
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Recrystallization from ethanol/water mixtures.
Analytical Data:
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¹H NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 2.45–2.70 (m, 4H, CH₂–N–CH₂), 7.20–7.35 (m, 5H, Ar–H).
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IR : 1720 cm⁻¹ (C=O, Boc), 1695 cm⁻¹ (C=O, carboxylic acid).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Boc Protection + Alkylation | 75–85 | ≥95 | High |
| Cyclic Sulfamidates | 60–70 | ≥90 | Moderate |
| NCA-Based Coupling | 65–80 | ≥98 | High |
Chemical Reactions Analysis
Types of Reactions
3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Oxidation and Reduction: The phenylpropyl group can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids yield peptides.
Oxidized or Reduced Products: Depending on the reagents used, the phenylpropyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid. For instance, derivatives have shown promise in inhibiting tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and apoptosis .
Neuroprotective Effects
Research indicates that certain derivatives exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These compounds may act by modulating neurotransmitter levels or protecting against oxidative stress .
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Modulation of neurotransmitters | |
| Anti-inflammatory | Inhibition of inflammatory cytokines |
Synthetic Biology
Building Blocks for Peptide Synthesis
The compound serves as a valuable building block in peptide synthesis. Its Boc-protected amino group allows for selective coupling reactions, facilitating the formation of complex peptides that can be used in therapeutics .
Case Study: Peptide Libraries
In a study involving the synthesis of peptide libraries for drug discovery, 3-{(Tert-butoxy)carbonylamino}propanoic acid was utilized to create diverse peptide sequences. The resulting peptides exhibited varied biological activities, highlighting the versatility of this compound in synthetic applications .
Material Science
Polymer Development
The incorporation of this compound into polymer matrices has been explored for creating smart materials with responsive properties. These materials can change their characteristics based on environmental stimuli, such as pH or temperature, making them suitable for applications in drug delivery systems .
Table 2: Material Science Applications
Mechanism of Action
The mechanism of action of 3-{(Tert-butoxy)carbonylamino}propanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine from unwanted reactions during synthesis. Upon removal of the Boc group, the free amine can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Implications
The following compounds share the Boc-protected amino-propanoic acid scaffold but differ in substituents, leading to distinct physicochemical and functional properties:
3-{(tert-butoxy)carbonylamino}propanoic acid
- Substituent : 2-phenylethyl (shorter alkyl chain: two carbons).
- Molecular formula: C₁₆H₂₁NO₄ (MW: 293.36 g/mol).
- The phenethyl group may offer less steric hindrance in biological interactions.
3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid
- Substituent : 2-chlorobenzyl (aromatic ring with electron-withdrawing chlorine).
- Molecular formula: C₁₅H₂₀ClNO₄ (MW: 313.77 g/mol).
- Impact : The chlorine atom increases polarity and may enhance binding affinity to hydrophobic pockets in enzymes or receptors. The benzyl group’s compact size could improve synthetic accessibility compared to bulkier analogs.
3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)sulfonyl]propanoic acid
- Substituent : Sulfonyl-linked propylamine.
- Molecular formula : C₁₂H₂₂N₂O₆S (MW: 322.37 g/mol).
- This compound may exhibit higher stability in basic conditions but reduced membrane permeability due to increased polarity.
3-{(tert-butoxy)carbonylamino}propanoic acid
- Substituent : 3-ethoxypropyl (ether linkage).
- Molecular formula: C₁₃H₂₅NO₅ (estimated MW: 287.34 g/mol).
- Impact : The ethoxy group enhances hydrophilicity and hydrogen-bonding capacity, which could favor interactions with polar biological targets.
Data Table: Structural and Molecular Comparisons
| Compound Name (Reference) | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-phenylpropyl | C₁₇H₂₃NO₄ | 307.38 | High lipophilicity, steric bulk |
| 3-{(tert-butoxy)carbonylamino}propanoic acid | 2-phenylethyl | C₁₆H₂₁NO₄ | 293.36 | Shorter chain, moderate lipophilicity |
| 3-{[(tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid | 2-chlorobenzyl | C₁₅H₂₀ClNO₄ | 313.77 | Chlorine enhances polarity |
| 3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)sulfonyl]propanoic acid | Sulfonyl-linked propyl | C₁₂H₂₂N₂O₆S | 322.37 | High polarity, sulfonyl group |
Biological Activity
3-{(Tert-butoxy)carbonylamino}propanoic acid (commonly referred to as TBC-3-PPAA) is an amino acid derivative that has garnered interest for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in peptide synthesis, and a phenylpropyl side chain that may influence its pharmacological properties.
Chemical Structure
The chemical structure of TBC-3-PPAA can be represented as follows:
This structure includes:
- A central propanoic acid backbone.
- An amino group attached to the carbon chain.
- A tert-butoxycarbonyl group providing steric protection.
Biological Activity Overview
Research into the biological activity of TBC-3-PPAA has revealed several key areas of interest:
- Anticancer Properties : Preliminary studies suggest that TBC-3-PPAA exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Neuroprotective Effects : There is emerging evidence that TBC-3-PPAA may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role.
- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that TBC-3-PPAA significantly reduced cell viability in a dose-dependent manner. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.
Case Study: Neuroprotection
In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that TBC-3-PPAA treatment resulted in a marked decrease in cell death compared to untreated controls. This suggests that the compound may protect neurons from damage associated with neurodegenerative diseases.
The biological activities of TBC-3-PPAA are likely mediated through multiple mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging of free radicals, thereby reducing oxidative damage.
- Cytokine Modulation : Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Q. What are the standard synthetic routes for preparing 3-{(Tert-butoxy)carbonylamino}propanoic acid, and what reagents are typically employed?
The compound is commonly synthesized via Boc (tert-butoxycarbonyl) protection of the amine group. A typical route involves reacting the parent amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP. The reaction proceeds under mild conditions (room temperature, inert atmosphere) in solvents such as dichloromethane or THF. Purification often uses column chromatography with gradients of ethyl acetate/hexane .
Q. How is the Boc-protected amino group advantageous in peptide synthesis applications?
The Boc group provides temporary protection for amines, enabling selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) without affecting other functional groups. This is critical for stepwise peptide elongation. The bulky tert-butoxy moiety also minimizes steric hindrance during coupling reactions, improving yields .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm structural integrity, while LC/MS or High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 210–254 nm). FT-IR can identify carbonyl stretches (~1700 cm⁻¹) from the Boc group .
Advanced Research Questions
Q. How can regioselectivity challenges during coupling reactions involving this compound be addressed?
Regioselectivity issues arise when multiple reactive sites exist. Strategies include:
- Using coupling agents like HATU or EDCI/HOBt to activate carboxyl groups selectively.
- Adjusting solvent polarity (e.g., DMF for polar intermediates, DCM for non-polar).
- Introducing steric directing groups (e.g., ortho-substituted phenyl rings) to block undesired reaction sites .
Q. What contradictions exist in reported oxidation/reduction conditions for derivatives of this compound, and how should researchers reconcile them?
cites KMnO4/CrO3 for oxidation, while uses milder agents like NaBH4 for reductions. Contradictions arise from substrate sensitivity:
- For oxidation of alcohols to carboxylic acids, KMnO4 (strongly acidic) may degrade acid-labile Boc groups. Alternative protocols use TEMPO/NaClO for controlled oxidation .
- Reductions (e.g., nitro to amine) require Pd/C/H2 or Zn/HCl, with Boc stability confirmed via TLC monitoring .
Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during Boc protection.
- Catalyst loading : Reduced Pd/C (0.5–1 mol%) in hydrogenation steps prevents over-reduction.
- Workup protocols : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted reagents.
- Crystallization : Recrystallization from ethanol/water mixtures enhances purity .
Q. How do structural analogs of this compound compare in neuroprotective activity, and what in vitro assays validate these effects?
Derivatives with fluorophenyl or benzodioxolyl substituents (e.g., ) show enhanced blood-brain barrier permeability. In vitro assays include:
- MTT assay : Measures neuronal cell viability under oxidative stress (H2O2-induced).
- Glutamate excitotoxicity models : Evaluates protection against NMDA receptor overactivation.
- ROS detection : Fluorescent probes (DCFH-DA) quantify reactive oxygen species scavenging .
Methodological Considerations
Q. What are the limitations of Boc protection in aqueous reaction systems, and how can they be mitigated?
The Boc group hydrolyzes under prolonged basic or aqueous conditions. Mitigation strategies:
- Use anhydrous solvents and molecular sieves to scavenge water.
- Replace aqueous workup with solid-phase extraction (SPE) for acid-sensitive intermediates.
- Employ alternative protecting groups (e.g., Fmoc) for aqueous-phase reactions .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predicts binding affinity to target proteins (e.g., amyloid-beta for Alzheimer’s research).
- ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions.
- QSAR models : Relate structural features (e.g., substituent electronegativity) to bioactivity .
Q. What are the critical factors in scaling up the synthesis of this compound from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
